Amino-PEG36-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

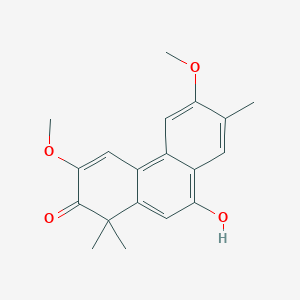

Amino-PEG36-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the the development of antibody drug conjugates.

Scientific Research Applications

1. Antagonist for Human Growth Hormone Receptor

A study by (Goffin et al., 1999) explores the human growth hormone (hGH) antagonist B2036, which includes amino acid substitutions and is conjugated with polyethylene glycol (PEG). This modified hGH antagonist is being tested for treating pathologies linked to excess hGH levels, such as acromegaly. The PEG conjugation increases its half-life due to reduced renal clearance.

2. Anticancer Enzyme Agent

Pegylated arginine deiminase (ADI-PEG20) discussed in (Feun & Savaraj, 2006) and (Ascierto et al., 2005) is a novel anticancer enzyme that depletes arginine, a nonessential amino acid. It shows antitumor activity against human melanomas and hepatocellular carcinomas. The pegylation process enhances its effectiveness and tolerability in clinical trials.

3. Antibacterial Applications

(Calabretta et al., 2007) report that amino-terminated poly(amidoamine) (PAMAM) dendrimers, partially coated with poly(ethylene glycol) (PEG), show significant antimicrobial properties, especially against Gram-negative bacteria like Pseudomonas aeruginosa. These findings expand the potential biological application of dendrimers in antibacterial therapy.

4. Biocompatible and Bioreducible Micelles

A study by (Lu et al., 2015) focuses on α-amino acid-based poly(disulfide urethane)s and PEG-AAPU(SS)-PEG triblock copolymer micelles for controlled drug delivery. These micelles, which are biocompatible and bioreducible, show potential for triggered intracellular anticancer drug delivery.

5. Site-Specific PEGylation of Proteins

(Nischan & Hackenberger, 2014) and (Zhang et al., 2012) discuss the advancements in site-specific PEGylation of proteins, emphasizing on targeting amino acids and improving PEG architecture. This approach aims to enhance the pharmacokinetics and efficacy of peptide and protein therapeutics.

6. Polymer-Drug Conjugates

(Khandare & Minko, 2006) and (Greenwald et al., 2003) highlight the progress in polymer-drug conjugates, particularly PEG conjugates, for enhanced drug delivery and reduced systemic toxicity. These strategies include the use of amino acids and peptides as spacers to improve drug efficacy and targeting.

7. Amino Acid Deprivation in Cancer Therapy

(Fung & Chan, 2017) discuss drug-induced amino acid deprivation as a strategy for cancer therapy. Targeting specific amino acid metabolic pathways, like glutamine, asparagine, and arginine starvation, presents a promising approach to treat various cancers.

properties

Product Name |

Amino-PEG36-acid |

|---|---|

Molecular Formula |

C75H151NO38 |

Molecular Weight |

1675.0 |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C75H151NO38/c76-2-4-80-6-8-82-10-12-84-14-16-86-18-20-88-22-24-90-26-28-92-30-32-94-34-36-96-38-40-98-42-44-100-46-48-102-50-52-104-54-56-106-58-60-108-62-64-110-66-68-112-70-72-114-74-73-113-71-69-111-67-65-109-63-61-107-59-57-105-55-53-103-51-49-101-47-45-99-43-41-97-39-37-95-35-33-93-31-29-91-27-25-89-23-21-87-19-17-85-15-13-83-11-9-81-7-5-79-3-1-75(77)78/h1-74,76H2,(H,77,78) |

InChI Key |

QKMSNDXWGWBERW-UHFFFAOYSA-N |

SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Amino-PEG36-acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

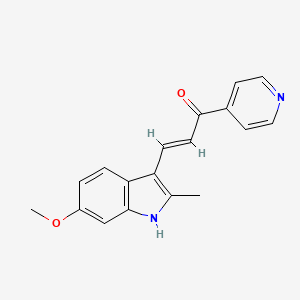

![4-[3-(4-Hexanoyl-phenoxy)-propyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B1192054.png)

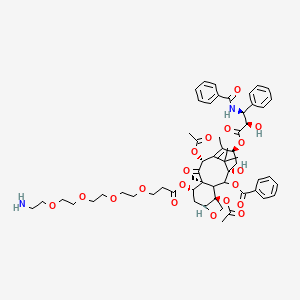

![2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B1192059.png)